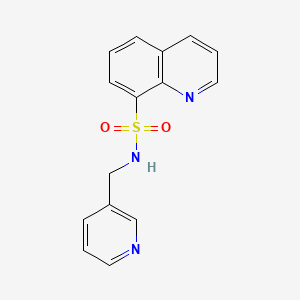![molecular formula C14H16Cl2N2O3 B5881098 N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide](/img/structure/B5881098.png)
N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide, commonly known as DPCPX, is a selective antagonist for adenosine A1 receptors. Adenosine is a naturally occurring nucleoside that plays a crucial role in various physiological processes in the human body. Adenosine A1 receptors are involved in the regulation of cardiovascular, respiratory, and central nervous systems. DPCPX has been widely used in scientific research to study the role of adenosine A1 receptors in different physiological and pathological conditions.
作用機序
DPCPX acts as a competitive antagonist for adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins. When adenosine binds to the receptor, it activates the inhibitory G protein, leading to a decrease in cyclic AMP levels and a decrease in intracellular calcium levels. DPCPX blocks the binding of adenosine to the receptor, preventing the activation of the inhibitory G protein and leading to an increase in cyclic AMP levels and intracellular calcium levels.
Biochemical and Physiological Effects
DPCPX has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, indicating its role in the regulation of cardiovascular function. It has also been shown to increase respiratory rate, indicating its role in the regulation of respiratory function. In the central nervous system, DPCPX has been shown to increase neuronal activity, indicating its role in the modulation of neuronal activity.
実験室実験の利点と制限
DPCPX has several advantages for lab experiments. It is a highly selective antagonist for adenosine A1 receptors, which allows for the specific blockade of these receptors without affecting other adenosine receptor subtypes. It is also relatively stable and can be stored for long periods of time. However, DPCPX has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. It is also relatively expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of DPCPX in scientific research. One direction is the study of the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown that adenosine A1 receptors play a role in the regulation of neuronal activity and the modulation of neuroinflammation, which are both implicated in the pathogenesis of these diseases. Another direction is the study of the role of adenosine A1 receptors in cancer. It has been shown that adenosine A1 receptors are overexpressed in some types of cancer, and their blockade may have therapeutic potential. Overall, DPCPX is a valuable tool for scientific research and has the potential to contribute to the development of new therapies for various diseases.
合成法
DPCPX can be synthesized using a multi-step process. The first step involves the synthesis of 2,4-dichlorophenol, which is then converted to 2,4-dichlorophenoxyacetic acid. The acid is then esterified with piperidine to form the corresponding ester, which is further converted to DPCPX through a series of chemical reactions. The synthesis of DPCPX is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been shown that adenosine A1 receptors play a crucial role in the regulation of cardiovascular and respiratory functions, as well as in the modulation of neuronal activity in the central nervous system. DPCPX has been used to investigate the effects of adenosine A1 receptor blockade on these systems.
特性
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)acetyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c15-10-4-5-12(11(16)8-10)21-9-13(19)17-14(20)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLQQBXNPSESBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dichlorophenoxy)acetyl]-1-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)

hydrazone](/img/structure/B5881073.png)

methanone](/img/structure/B5881090.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)
